XPhosPdG1

Catalog No.
S2908588
CAS No.
1028206-56-5
M.F
C41H59ClNPPd
M. Wt
738.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XPhosPdG1

CAS Number

1028206-56-5

Product Name

XPhosPdG1

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

Molecular Formula

C41H59ClNPPd

Molecular Weight

738.77

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

HTAJCNQBAFZEJO-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Solubility

not available

Catalyst for Organic Synthesis:

Studies have demonstrated the effectiveness of XPhos Pd G1 in achieving high yields and selectivities in Suzuki-Miyaura couplings involving diverse substrates, including challenging hindered and electron-deficient coupling partners. [, ]

Beyond Suzuki-Miyaura Coupling:

While the Suzuki-Miyaura coupling remains its most prominent application, XPhos Pd G1 has also been explored in other catalytic transformations. Research suggests its potential utility in:

  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. []
  • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. []
  • Stille coupling: Formation of carbon-carbon bonds between organotin reagents and aryl or vinyl halides. []

XPhosPdG1 is a palladium-based catalyst that plays a crucial role in various cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It is characterized by its efficiency in catalyzing reactions involving electron-deficient anilines and aryl halides. The compound is notable for its ability to function effectively at low catalyst loadings, making it a valuable tool in organic synthesis.

XPhosPdG1 is primarily utilized in cross-coupling reactions, such as:

  • Suzuki Coupling: Involves the reaction of aryl halides with organoboron compounds.
  • Borylation: Facilitates the introduction of boron into organic molecules, which can be further transformed into various functional groups.
  • Amination: Catalyzes the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

These reactions are essential in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

XPhosPdG1 can be synthesized through several methods:

  • Cross-Coupling Reactions: The compound can be prepared by reacting imidazole derivatives with dioxane under specific conditions .
  • Complexation Methods: Involves the coordination of XPhos ligand with palladium salts, followed by reduction to form the active catalyst.

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

XPhosPdG1 has diverse applications in organic chemistry:

  • Catalyst for Cross-Coupling Reactions: Used extensively for synthesizing pharmaceuticals and complex organic molecules.
  • Microreactor Technology: Employed in packed-bed microreactors for efficient and rapid reactions .
  • Material Science: Facilitates the development of new materials through functionalization processes.

Its versatility and efficiency make it a preferred choice among chemists for various synthetic pathways.

Studies on the interactions involving XPhosPdG1 primarily focus on its role as a catalyst rather than direct biological interactions. Research indicates that it effectively interacts with various substrates, leading to successful cross-coupling reactions. The efficiency of these interactions can be influenced by factors such as solvent choice, temperature, and substrate structure .

Several compounds share similarities with XPhosPdG1, notably in their structural features and catalytic properties. Here’s a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness Compared to XPhosPdG1
XPhosPdG2Improved efficiency at lower loadingsMore effective under milder conditions
Buchwald CatalystBroad applicability in cross-couplingOften requires higher catalyst loadings
Pd(PPh₃)₄Traditional palladium catalystLess selective for specific substrates
Pd(OAc)₂Commonly used precursor for palladium catalystsLess efficient for low-temperature reactions

XPhosPdG1 stands out due to its ability to operate effectively at lower concentrations while maintaining high selectivity and efficiency in cross-coupling reactions .

XPhosPdG1 represents a sophisticated palladacycle precatalyst with the molecular formula C41H59ClNPPd and a molecular weight of 738.76 grams per mole [1] [2] [3]. This compound, bearing the Chemical Abstracts Service number 1028206-56-5, exhibits a melting point range of 205-210 degrees Celsius and appears as a white to off-white crystalline solid [2] [4] [5]. The complete International Union of Pure and Applied Chemistry name for this compound is chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl)]palladium(II) [1] [3] [6].

PropertyValue
Chemical Abstracts Service Number1028206-56-5 [1] [2]
Molecular FormulaC41H59ClNPPd [2] [3]
Molecular Weight (grams per mole)738.76-738.8 [2] [3] [8]
Melting Point (degrees Celsius)205-210 [2] [4] [5]
Physical FormSolid/Powder [2] [4]
ColorWhite to off-white [2] [6]
InChI KeyHTAJCNQBAFZEJO-UHFFFAOYSA-M [1] [3]

Crystallographic Features & Coordination Geometry

The crystallographic architecture of XPhosPdG1 reveals a distorted square planar coordination geometry around the central palladium(II) center [13] [32] [39]. This coordination environment is characteristic of d8 metal complexes, where the palladium atom adopts a planar configuration to minimize electron-electron repulsion [41] [42] [45]. The coordination sphere consists of four primary ligating atoms: a phosphorus atom from the XPhos ligand, a carbon atom from the cyclometalated phenyl ring, a nitrogen atom from the aminoethyl substituent, and a chloride ion [1] [2] [39].

The square planar geometry exhibits slight distortions from ideal planarity, as evidenced by bond angle deviations from the expected 90-degree values [41] [42] [44]. These geometric distortions arise from the chelating nature of the bidentate ligand system and the steric constraints imposed by the bulky triisopropylphenyl and dicyclohexylphosphino substituents [13] [32] [39]. The total bond angles around the palladium center approach 360 degrees, confirming the near-planar arrangement of the coordination sphere [41] [42].

Structural FeatureDescription
Coordination GeometrySquare planar (distorted) [41] [42]
Metal CenterPalladium(II) [1] [2]
Coordination Number4 [39] [41]
Electron Configurationd8 [41] [48]
Chelation ModeCarbon,Nitrogen-chelating cyclometalated complex [32] [39]

The cyclometalated structure features a five-membered metallacycle formed through the coordination of the aminoethylphenyl ligand [32] [39]. This cyclometalation process involves the oxidative addition of the carbon-hydrogen bond from the ortho position of the phenyl ring to the palladium center, creating a stable palladium-carbon sigma bond [32] [39] [40]. The resulting metallacycle exhibits a characteristic bite angle that influences the overall molecular geometry and electronic properties of the complex [41] [42] [45].

Ligand Architecture: XPhos Coordination Environment

The XPhos ligand architecture in XPhosPdG1 represents a sophisticated biarylphosphine system designed to provide both steric protection and electronic modulation of the palladium center [14] [15]. The XPhos ligand features a 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl framework that creates a highly sterically demanding coordination environment [1] [2] [14]. This steric bulk is strategically positioned to prevent catalyst deactivation through formation of inactive palladium clusters while facilitating selective substrate coordination [14] [15].

The phosphorus donor atom exhibits typical phosphine coordination characteristics, forming a strong sigma bond with the palladium center [7] [19] [43]. The dicyclohexyl substituents on the phosphorus atom provide additional steric protection and contribute to the electron-donating properties of the ligand [14] [15] [43]. The cyclohexyl groups adopt chair conformations that maximize steric hindrance around the metal center while maintaining optimal orbital overlap for effective sigma donation [43] [46].

The biphenyl backbone of the XPhos ligand incorporates strategic substitution patterns that enhance both the steric and electronic properties of the system [14] [15]. The triisopropylphenyl ring features substituents at the 2′, 4′, and 6′ positions, creating a highly congested environment that prevents unwanted side reactions [14] [15]. These isopropyl groups also contribute to the overall lipophilicity of the complex and influence its solubility characteristics in organic solvents [2] [6].

Ligand ComponentStructural FeatureFunction
Phosphorus CenterDicyclohexylphosphino group [1] [14]Sigma donation, steric protection [14] [15]
Biphenyl Backbone1,1′-biphenyl framework [1] [14]Structural rigidity, electronic communication [14]
Triisopropyl Substituents2′,4′,6′-triisopropylphenyl [1] [14]Steric hindrance, selectivity control [14] [15]
Cyclohexyl GroupsChair conformation [43] [46]Additional steric bulk, electron donation [14] [43]

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of XPhosPdG1 employs multiple analytical techniques to elucidate its structural features, coordination environment, and electronic properties [18] [21] [22]. These spectroscopic methods provide complementary information about different aspects of the molecular structure, from nuclear magnetic resonance studies that probe the coordination sphere to photoelectron spectroscopy investigations that examine surface composition and oxidation states [18] [21] [22] [25].

Spectroscopic TechniqueKey ApplicationsInformation Obtained
Nuclear Magnetic ResonanceCoordination environment analysis [18] [19]Chemical shifts, coupling patterns, ligand dynamics [18] [21]
X-ray Photoelectron SpectroscopySurface composition studies [22] [25]Binding energies, oxidation states, elemental composition [22] [28]
High-Resolution Mass SpectrometryMolecular structure confirmation [7]Molecular weight, fragmentation patterns, isotope distribution [7]
Infrared SpectroscopyFunctional group identification [2]Vibrational frequencies, bond characteristics [2]

Nuclear Magnetic Resonance Analysis of Palladium-Ligand Interactions

Nuclear magnetic resonance spectroscopy provides detailed insights into the coordination environment and dynamic behavior of XPhosPdG1 in solution [7] [19] [21]. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly powerful probe for investigating the coordination sphere around the palladium center [7] [18] [19]. The chemical shift of the phosphorus nucleus in XPhosPdG1 appears in the characteristic range for palladium-coordinated phosphines, typically between 20 and 50 parts per million [7] [19] [21].

The coordination of the XPhos ligand to palladium results in significant downfield shifts of the phosphorus-31 nuclear magnetic resonance signals compared to the free ligand [7] [19]. This downfield shift reflects the electronic changes that occur upon coordination, including the donation of electron density from the phosphorus lone pair to the palladium center [19] [21]. The magnitude of these chemical shift changes provides information about the strength of the palladium-phosphorus interaction and the electronic environment around the metal center [19] [21].

Proton nuclear magnetic resonance spectroscopy reveals the characteristic signals associated with the various organic substituents in the XPhos ligand and the aminoethylphenyl chelating group [16] [17]. The cyclohexyl protons appear as complex multiplets in the aliphatic region, while the aromatic protons from the biphenyl backbone and the cyclometalated phenyl ring generate signals in the aromatic region [16] [17]. The isopropyl substituents produce characteristic doublet patterns for the methyl groups and septet patterns for the methine protons [16] [17].

Nuclear Magnetic Resonance ParameterTypical RangeStructural Information
Phosphorus-31 Chemical Shift20-50 parts per million [7] [19]Coordination environment, electronic effects [19] [21]
Proton Chemical Shifts (Aromatic)6.5-8.0 parts per million [16] [17]Aromatic substitution patterns, coordination effects [16]
Proton Chemical Shifts (Aliphatic)0.5-3.0 parts per million [16] [17]Alkyl substituent environments [16] [17]
Coupling ConstantsVariable [18] [19]Bond connectivity, stereochemistry [18] [21]

X-ray Photoelectron Spectroscopy Studies

X-ray photoelectron spectroscopy serves as a surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states present in XPhosPdG1 samples [22] [23] [24]. This technique measures the kinetic energies of photoelectrons emitted from the sample surface upon irradiation with monochromatic X-rays, allowing for the determination of binding energies that are characteristic of specific elements and their chemical environments [22] [25] [29].

The palladium 3d photoelectron peaks in XPhosPdG1 appear at binding energies characteristic of palladium(II) species, typically in the range of 335-340 electron volts for the 3d5/2 component and 340-345 electron volts for the 3d3/2 component [26] [30]. The exact binding energies depend on the chemical environment around the palladium center, including the nature of the coordinating ligands and the overall charge distribution within the complex [26] [28] [30]. The presence of electron-donating ligands such as phosphines tends to shift the palladium binding energies to lower values compared to more electron-withdrawing coordination environments [26] [28].

The phosphorus 2p photoelectron region provides information about the oxidation state and coordination environment of the phosphorus atoms in the XPhos ligand [18] [21] [28]. Coordinated phosphines typically exhibit binding energies in the range of 130-135 electron volts, with slight variations depending on the electronic properties of the substituents and the strength of the metal-phosphorus interaction [18] [21] [28]. The chlorine 2p peaks appear at binding energies characteristic of ionic chloride, confirming the presence of the chloride ligand in the coordination sphere [22] [25] [28].

ElementPhotoelectron PeakBinding Energy Range (electron volts)Chemical Information
Palladium3d5/2, 3d3/2335-345 [26] [30]Oxidation state, coordination environment [26] [28]
Phosphorus2p3/2, 2p1/2130-135 [18] [21]Coordination state, electronic environment [21] [28]
Chlorine2p3/2, 2p1/2198-202 [22] [25]Ionic character, coordination mode [22] [28]
Carbon1s284-289 [25] [28]Chemical environment, aromatic character [25]
Nitrogen1s399-402 [25] [28]Coordination state, chemical environment [25] [28]

Dates

Modify: 2023-11-23

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